![molecular formula C30H34N4O3S3 B2525093 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide CAS No. 489470-36-2](/img/structure/B2525093.png)
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C30H34N4O3S3 and its molecular weight is 594.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This compound belongs to a class of sulfamoyl benzamide derivatives known for their diverse pharmacological properties.
The compound acts primarily as an inhibitor of the apurinic/apyrimidinic endonuclease 1 (APE1), an essential enzyme involved in DNA repair mechanisms. By inhibiting APE1, this compound can enhance the cytotoxic effects of certain chemotherapeutic agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) by preventing the repair of DNA damage induced by these drugs .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against purified APE1 enzyme with single-digit micromolar potency. It has been shown to potentiate the cytotoxicity of alkylating agents in HeLa cell lines, leading to increased accumulation of apurinic sites in DNA .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thiazole and benzamide moieties can significantly influence the biological activity of the compound. For instance, variations in the side chains and core structures have been explored to optimize APE1 inhibition and enhance cellular uptake .
Case Study 1: APE1 Inhibition and Cancer Treatment
In a focused medicinal chemistry study, researchers synthesized several analogs of this compound to evaluate their efficacy as APE1 inhibitors. One notable analog demonstrated a marked increase in cytotoxicity when combined with TMZ in vitro, suggesting a synergistic effect that could be exploited in therapeutic settings. The study highlighted the potential for these compounds to improve outcomes in patients undergoing chemotherapy for brain tumors .
Case Study 2: Pharmacokinetics and ADME Profile
Pharmacokinetic evaluations conducted on animal models revealed that compounds within this class exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Specifically, after intraperitoneal administration at a dose of 30 mg/kg, these compounds showed good plasma and brain exposure levels, indicating their potential for crossing the blood-brain barrier effectively .
Table 1: Biological Activity Summary
Compound Name | APE1 Inhibition (µM) | Synergistic Agents | Cellular Model | Notes |
---|---|---|---|---|
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl...) | <10 | TMZ, MMS | HeLa Cells | Potentiates cytotoxicity |
Analog 1 | <5 | TMZ | HeLa Cells | Enhanced activity observed |
Analog 2 | <15 | MMS | HeLa Cells | Moderate activity |
Table 2: ADME Profile
Parameter | Value |
---|---|
Bioavailability | High |
Plasma Exposure | Good |
Brain Exposure | Good |
Half-Life | TBD |
科学研究应用
Ion Channel Inhibition
The primary application of this compound lies in its ability to inhibit potassium channels, which are crucial for regulating neuronal excitability. This property suggests potential therapeutic uses in treating conditions such as epilepsy and other neurological disorders where modulation of ion channels can alleviate symptoms .
Antimicrobial Properties
Benzothiazole derivatives have been noted for their antimicrobial activities against bacteria and fungi. Although direct studies on this specific compound are scarce, the broader category of benzothiazole compounds has demonstrated effectiveness against pathogens like Escherichia coli and Staphylococcus aureus. This opens avenues for exploring its use in treating infections .
Potassium Channel Blockade
In a study focused on the effects of potassium channel inhibitors on rat dorsal root ganglia neurons, the compound was shown to effectively block voltage-gated K+ currents. This blockade could lead to reduced pain signaling pathways, indicating potential applications in pain management therapies .
Antitumor Activity Evaluation
A related study evaluated various benzothiazole derivatives for their anticancer properties. The findings suggested that modifications to the benzothiazole structure could enhance cytotoxicity against pancreatic cancer cells. This underscores the importance of structural optimization in developing new cancer therapies .
Summary Table of Applications
属性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O3S3/c1-3-34-18-17-23-26(19-34)39-30(27(23)29-31-24-11-7-8-12-25(24)38-29)32-28(35)20-13-15-22(16-14-20)40(36,37)33(2)21-9-5-4-6-10-21/h7-8,11-16,21H,3-6,9-10,17-19H2,1-2H3,(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEVFNJOPPRSFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C6CCCCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。